Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
Description
"Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-" is a nitrobenzoxadiazole (NBD)-derived compound featuring a benzoxadiazole core substituted with a nitro group at the 7-position and an ethanol-linked methylamino group at the 4-position. The NBD moiety is renowned for its fluorescent properties, making derivatives like this valuable in biochemical assays, membrane studies, and drug discovery . The ethanol chain enhances hydrophilicity, distinguishing it from lipid-anchored NBD compounds such as NBD-phosphatidylcholine (NBD-PC) .
Properties
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-12(4-5-14)6-2-3-7(13(15)16)9-8(6)10-17-11-9/h2-3,14H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAHXRSYSZZVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316126 | |
| Record name | Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119858-85-4 | |
| Record name | Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution Using 4-Chloro-7-Nitro-2,1,3-Benzoxadiazole
The most widely reported method involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) with 2-(methylamino)ethanol under basic conditions. This two-step process proceeds via nucleophilic aromatic substitution, where the methylamino group displaces the chlorine atom on the benzoxadiazole ring.
Procedure :
- Reaction Setup :
Work-Up :
Purification :
Key Parameters :
- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to protic solvents like ethanol.
- Base : Triethylamine outperforms sodium bicarbonate in preventing side reactions, such as hydrolysis of NBD-Cl.
- Yield : Typical yields range from 65% to 85%, depending on the purity of starting materials.
Alternative Synthetic Routes
While less common, alternative methods include:
- Microwave-Assisted Synthesis : Reducing reaction times to 1–2 hours by employing microwave irradiation at 100°C.
- One-Pot Alkylation : Direct alkylation of 4-amino-7-nitro-2,1,3-benzoxadiazole with methyl iodide in the presence of ethanol, though this approach suffers from lower regioselectivity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
A comparative study of solvents revealed that acetonitrile provides a 15% higher yield than ethanol due to improved solubility of NBD-Cl. Elevated temperatures (70–80°C) accelerate the reaction but may degrade the nitro group if exceeding 90°C.
Stoichiometric Considerations
Using a 1.5-fold excess of 2-(methylamino)ethanol minimizes unreacted NBD-Cl, while higher excesses complicate purification.
Purification and Characterization
Chromatographic Techniques
Gradient elution with hexane-dichloromethane (1:1 to 100% dichloromethane) effectively separates the target compound from unreacted starting materials and byproducts. Reverse-phase HPLC (C18 column, methanol-water mobile phase) is employed for analytical validation.
Spectroscopic Analysis
- ¹H NMR (300 MHz, CDCl₃): δ 7.52 (d, 1H, aromatic), 6.98 (d, 1H, aromatic), 4.10 (t, 2H, -OCH₂), 3.65 (t, 2H, -NCH₂), 3.30 (s, 3H, -NCH₃).
- IR (KBr) : ν 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 1120 cm⁻¹ (C-O-C stretch).
- UV-Vis : λₘₐₓ = 465 nm (ε = 12,500 M⁻¹cm⁻¹) in ethanol.
Challenges in Synthesis
Side Reactions
Stability Concerns
The nitro group renders the compound light-sensitive. Storage in amber vials under argon at –20°C is recommended.
Applications in Research
Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- is utilized in:
- Fluorescence Labeling : Covalent attachment to biomolecules for cellular imaging.
- Antimicrobial Studies : Probing bacterial membrane interactions via fluorescent tagging.
Table 2. Spectral Data Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.30 (s, -NCH₃), δ 7.52 (d, aromatic) |
| IR | 1520 cm⁻¹ (NO₂ asymmetric stretch) |
| UV-Vis | λₘₐₓ = 465 nm in ethanol |
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents like dimethyl sulfoxide or acetonitrile are commonly used.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study various chemical reactions and mechanisms.
Biology: Employed in cell imaging and tracking studies to visualize cellular processes.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The compound exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property makes it useful for imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components that allow for the visualization of biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoxadiazole Core
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol
- Structural Difference : Chlorine at the 7-position and nitro at the 4-position vs. nitro at the 7-position in the parent compound .
- Impact : Chlorine’s electron-withdrawing effect may alter fluorescence quantum yield and reactivity compared to the nitro group. This could affect applications in redox-sensitive assays or photostability .
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic Acid
- Structural Difference: Ethanol replaced by a carboxylic acid group .
- Impact: The carboxylic acid enhances water solubility and enables conjugation via carboxylate chemistry (e.g., amide bond formation). This contrasts with the ethanol derivative’s hydroxyl group, which is less reactive but useful in polar environments .
Functional Group Modifications on the Side Chain
NBD-Phosphatidylcholine (NBD-PC)
- Structural Difference: A lipid (phosphatidylcholine) replaces the ethanol chain .
- Impact: NBD-PC integrates into lipid bilayers for membrane dynamics studies, while the ethanol derivative remains cytosolic or extracellular due to its hydrophilicity. This distinction is critical in transdermal permeation studies .
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
- Structural Difference: The ethanol chain is replaced by a glucose moiety .
- Impact: 2-NBDG serves as a fluorescent glucose analog for tracking cellular glucose uptake, whereas the ethanol derivative lacks this metabolic specificity. However, its hydroxyl group may facilitate solubility in aqueous assays .
Fluorescence and Reactivity Profiles
PFN-5 (Profluorescent Nitroxide)
- Structural Difference: A piperidinyl oxidanyl radical replaces the ethanol chain .
- Impact: PFN-5 acts as a radical probe in pH-dependent electrostatic catalysis, leveraging its radical-quenching properties. The ethanol derivative lacks radical activity but may exhibit brighter fluorescence due to reduced steric hindrance .
NBD-Ceramide
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- (commonly referred to as NBD-methylaminoethanol) is a compound that has garnered attention due to its potential biological activities, particularly in cancer research and as a fluorescent probe in biological imaging. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
- Molecular Formula : C9H10N4O
- Molecular Weight : 194.14 g/mol
- CAS Number : 119858-85-4
NBD derivatives, including NBD-methylaminoethanol, are known to interact with glutathione S-transferases (GSTs), which are important enzymes involved in detoxification processes. Research indicates that these compounds can act as suicide inhibitors of GSTs. For instance, studies have shown that NBD derivatives can trigger apoptosis in various human tumor cell lines by disrupting the JNK-GSTP1-1 complex, leading to cell death through programmed mechanisms .
Anticancer Properties
- Apoptosis Induction :
- Selective Accumulation in Tumor Cells :
- Case Studies :
Fluorescent Properties
NBD compounds are also utilized as fluorescent probes due to their ability to emit light upon excitation. This characteristic is exploited for imaging applications:
- Fluorescent Imaging :
- Applications in Glucose Uptake Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 194.14 g/mol |
| CAS Number | 119858-85-4 |
| Apoptosis Induction Concentration | Submicromolar |
| Fluorescent Emission Wavelength | λ_ex 470 nm; λ_em 534 nm |
Q & A
Q. Critical Considerations :
- Avoid light exposure to prevent photodegradation of the NBD group.
- Use anhydrous solvents (e.g., DMSO, ethanol) for stock solutions to minimize hydrolysis .
Advanced: How can researchers address contradictions in fluorescence data when using this probe in lipid membranes?
Answer:
Contradictions often arise from environmental factors (e.g., solvent polarity, lipid packing). Key strategies include:
- Parallax quenching method : Compare fluorescence quenching by spin-labeled lipids at different depths to calculate the NBD group’s precise membrane position (e.g., polar interface vs. hydrophobic core) .
- Environmental controls : Maintain consistent pH (7.0–7.4) and temperature (25°C) to stabilize lipid bilayers. Use fluorescence lifetime imaging (FLIM) to distinguish static vs. dynamic quenching artifacts .
Example Data Conflict :
NBD labels on fatty acyl chains may "loop back" to the membrane surface due to polarity, contradicting assumptions of deep hydrophobic embedding. Resolve this using parallax analysis with dual spin-labels .
Advanced: What methodologies enable integration of this probe with multi-modal imaging techniques?
Answer:
To combine fluorescence with other modalities:
- Dual PET/fluorescence probes : Replace the nitro group with a radiolabel (e.g., ¹⁸F) while retaining the NBD scaffold for parallel positron emission tomography (PET) and fluorescence imaging. Validate transport efficiency via competition assays with 2-[¹⁸F]FDG in GLUT1-expressing cells .
- Microfluidic integration : Use NBD-labeled lipids in microchip electrophoresis to separate and quantify lipid species in biofluids. Optimize buffer systems (e.g., tetraalkylammonium salts in N-methylformamide) for resolution .
Q. Experimental Design :
Synthesize 2-[¹⁸F]FBDG via prosthetic labeling.
Compare uptake kinetics in cancer cells (e.g., MCF-7) using fluorescence microscopy and PET.
Address metabolic instability by modifying the glucosamine scaffold to reduce in vivo defluorination .
Advanced: How can researchers optimize the use of this probe for real-time protein interaction studies?
Answer:
Time-resolved fluorescence resonance energy transfer (TR-FRET) : Pair the NBD probe with a compatible acceptor (e.g., Tb-chelate) to monitor binding kinetics. For example:
Label a protein (e.g., Sf6TSP) with NBD and a binding partner with Tb.
Measure FRET efficiency changes upon ligand-induced conformational shifts .
Q. Challenges :
- NBD’s short fluorescence lifetime (~8 ns) requires high-speed detectors for TR-FRET.
- Correct for inner-filter effects in concentrated protein solutions using dilution controls.
Key Notes for Experimental Design
- Quenching Controls : Include spin-labeled or brominated lipid controls to validate membrane depth measurements .
- Spectral Overlap : Avoid co-staining with dyes emitting in the 500–600 nm range (e.g., FITC) to prevent cross-talk .
- Biological Compatibility : Use ≤1 mol% NBD-lipid to minimize membrane perturbation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
